molecular formula C9H10FNO3 B11730882 Methyl 6-amino-2-fluoro-3-methoxybenzoate

Methyl 6-amino-2-fluoro-3-methoxybenzoate

Cat. No.: B11730882
M. Wt: 199.18 g/mol
InChI Key: CAGDCRQKKDKFDS-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid and features functional groups such as an amino group, a fluoro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-2-fluoro-3-methoxybenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 6-fluoro-2-methoxybenzoate to form methyl 6-fluoro-2-methoxy-3-nitrobenzoate. This intermediate is then subjected to catalytic hydrogenation using palladium on activated carbon to reduce the nitro group to an amino group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.

    Catalytic Hydrogenation: Palladium on activated carbon is a typical catalyst for reduction reactions.

    Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide can yield an alkylated derivative of the compound.

Scientific Research Applications

Methyl 6-amino-2-fluoro-3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-amino-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-fluoro-6-methoxybenzoate
  • Methyl 3-amino-6-fluoro-2-methoxybenzoate
  • 5-Fluoro-2-methylbenzoic acid

Uniqueness

Methyl 6-amino-2-fluoro-3-methoxybenzoate is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both an amino group and a fluoro group on the aromatic ring can lead to unique interactions in chemical and biological systems.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl 6-amino-2-fluoro-3-methoxybenzoate

InChI

InChI=1S/C9H10FNO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

CAGDCRQKKDKFDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)C(=O)OC)F

Origin of Product

United States

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